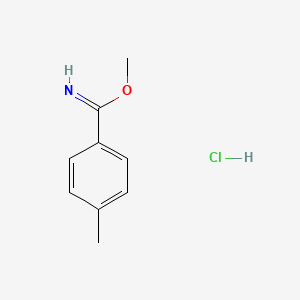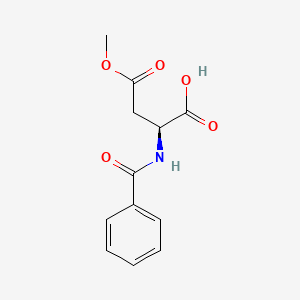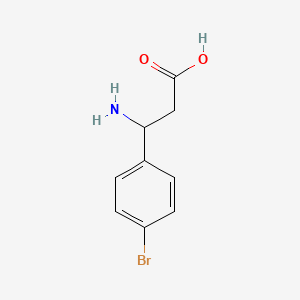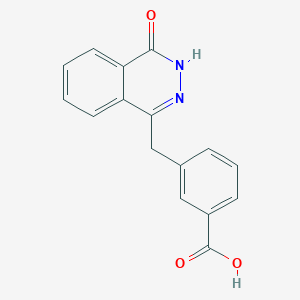
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid
描述
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzoic acid group. It is used in various scientific research applications due to its interesting chemical properties.
作用机制
Target of Action
The primary target of “3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid” is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of single-strand DNA breaks .
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP prevents the repair of single-strand DNA breaks, which can lead to double-strand breaks when the DNA replicates .
Biochemical Pathways
The inhibition of PARP affects the DNA damage response pathway . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
The result of the action of “this compound” is the induction of cell death in cells with defects in DNA repair pathways . This makes it a potential therapeutic agent for treating cancers with these defects .
生化分析
Biochemical Properties
It is known to be an impurity of olaparib, a drug that inhibits the enzyme poly (ADP-ribose) polymerase (PARP). This suggests that 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid may interact with PARP or other enzymes involved in DNA repair.
Cellular Effects
Given its association with olaparib, it may influence cell function by affecting DNA repair mechanisms. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an impurity of olaparib, it may exert its effects at the molecular level by interacting with biomolecules involved in DNA repair, such as PARP. This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.
Metabolic Pathways
Given its association with olaparib, it may interact with enzymes or cofactors involved in DNA repair pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a benzoic acid derivative. One common method includes dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and slowly adding triethylamine. The mixture is then warmed to room temperature and further reacted with hydrazine hydrate at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phthalazinone moiety.
Substitution: The benzoic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid: This compound is similar in structure but includes a fluorine atom, which can alter its chemical properties and biological activities.
3-((4-Hydroxyphthalazin-1-YL)methyl)benzoic acid:
Uniqueness: 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(17-18-15)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQJTGFMWZFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


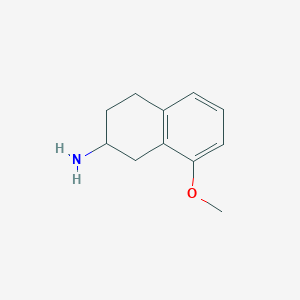
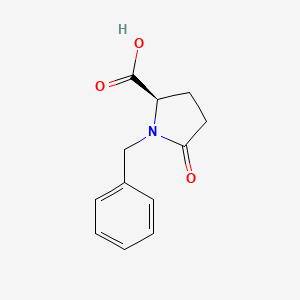
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

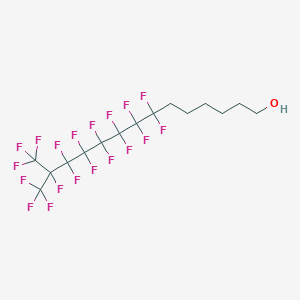
![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

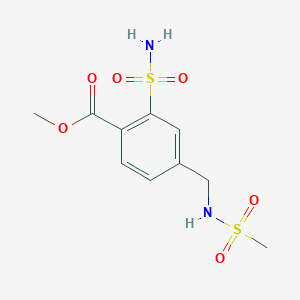

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
